

A Technical Guide to the Physical Characteristics of 2-Phenylglycine-d5 Powder

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Compound of Interest

Compound Name: 2-Phenylglycine-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of **2-Phenylglycine-d5** powder. Intended for researchers, scientists, and professionals in drug development, this document outlines the known physical properties, provides detailed experimental protocols for their determination, and includes visualizations to illustrate key workflows.

Introduction

2-Phenylglycine-d5 is a deuterated analog of 2-Phenylglycine, an amino acid that serves as a building block in the synthesis of various pharmaceuticals. The substitution of five hydrogen atoms with deuterium on the phenyl ring makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry. Understanding the physical characteristics of this powder is crucial for its proper handling, formulation, and application in a research setting.

Physical and Chemical Properties

2-Phenylglycine-d5 is typically supplied as a white to off-white solid or crystalline powder.^{[1][2]} The deuteration of the phenyl ring leads to an increase in its molecular weight compared to the non-deuterated form.

Table 1: General Properties of **2-Phenylglycine-d5**

Property	Value	Source
Chemical Formula	C ₈ H ₄ D ₅ NO ₂	[3]
Molecular Weight	156.19 g/mol	[3][4]
Appearance	White to off-white solid/powder	[1][2]
CAS Number	358731-96-1 (for D,L isomer)	[3][4]

Quantitative Data

Precise quantitative data for the melting point and solubility of **2-Phenylglycine-d5** are not readily available in the literature. However, the physical properties are expected to be very similar to its non-deuterated counterpart, 2-Phenylglycine. It is important to note that isotopic substitution can lead to slight variations in physical properties, a phenomenon known as the kinetic isotope effect.[5] The data presented below for 2-Phenylglycine should be considered as an approximation for the deuterated form, and experimental verification is recommended.

Table 2: Physical Properties of 2-Phenylglycine (Non-Deuterated)

Property	Value	Source(s)
Melting Point	290 °C (with sublimation)	[6]
>300 °C	[6]	
302 °C (decomposes)	[6]	
Solubility	Sparingly soluble in water.	[7]
Soluble in dilute acids and bases.	[7][8]	
Better solubility in some organic solvents like ethanol or methanol.	[7]	

The wide range of reported melting points for 2-Phenylglycine can be attributed to the different isomeric forms (D, L, or DL-racemic mixture) and the experimental conditions under which the

measurements were taken.

Experimental Protocols

The following sections detail the methodologies for determining the key physical characteristics of **2-Phenylglycine-d5** powder.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. For pure substances, the melting range is typically narrow, while impurities tend to broaden and depress the melting range.^[9]

Methodology: Capillary Melting Point Method

- Sample Preparation:
 - Ensure the **2-Phenylglycine-d5** powder is completely dry and finely powdered. If necessary, gently crush any coarse crystals using a mortar and pestle.
 - Introduce a small amount of the powdered sample into a capillary tube, sealed at one end.
 - Pack the powder into the sealed end by tapping the tube gently on a hard surface. The packed sample height should be approximately 2-3 mm.^[9]
- Measurement:
 - Place the capillary tube into a calibrated melting point apparatus.
 - Heat the sample at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.^[10]
 - Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the substance.^[9]



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Workflow for Melting Point Determination.

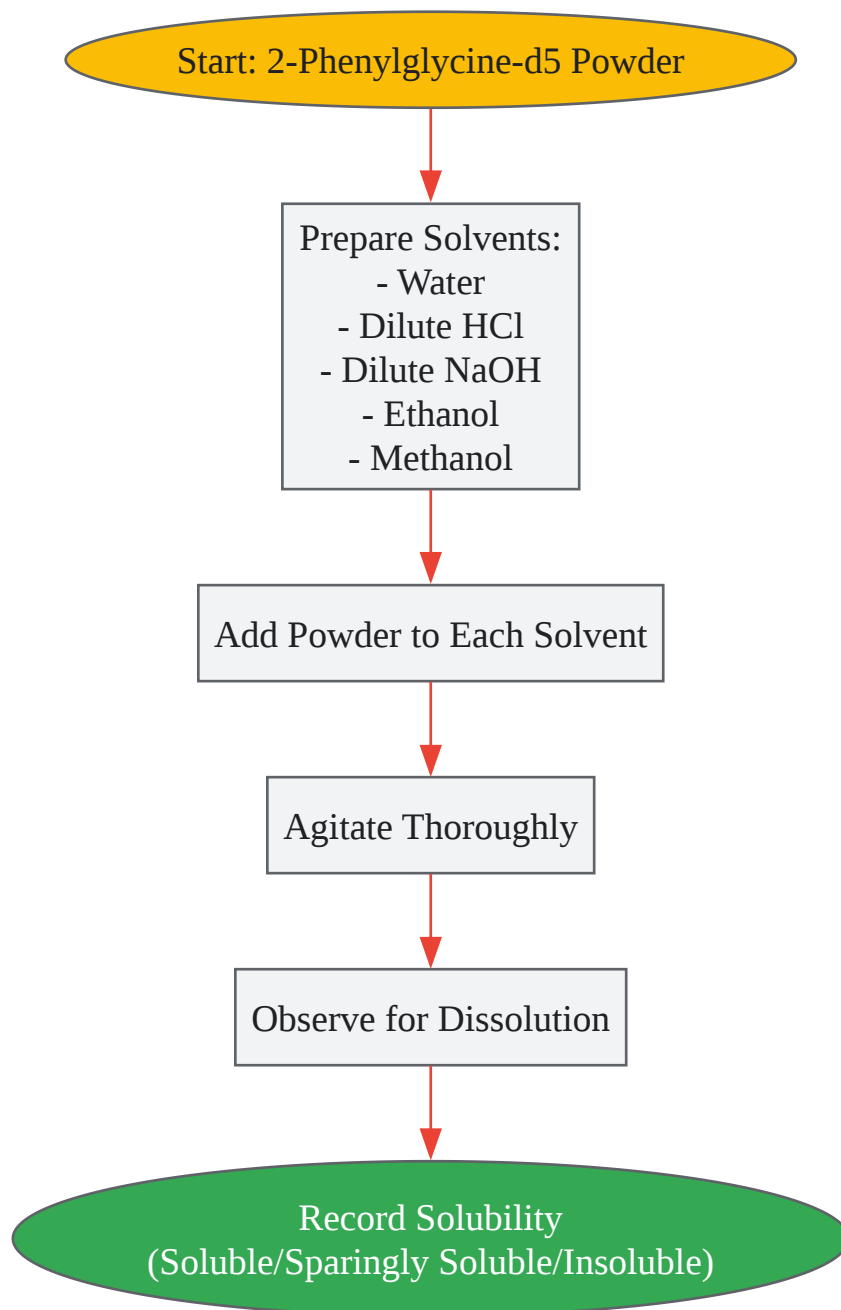
Solubility Testing

The solubility of an amino acid is influenced by the pH of the solvent due to its amphoteric nature, possessing both acidic (carboxylic acid) and basic (amine) functional groups.[8]

Methodology: Qualitative Solubility Assessment

- Solvent Preparation: Prepare separate test tubes containing the following solvents:
 - Deionized Water
 - Dilute Hydrochloric Acid (e.g., 1 M HCl)
 - Dilute Sodium Hydroxide (e.g., 1 M NaOH)
 - Ethanol
 - Methanol
- Procedure:
 - Add a small, accurately weighed amount of **2-Phenylglycine-d5** powder (e.g., 1-5 mg) to each test tube.
 - Agitate the tubes thoroughly (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
 - Allow the tubes to stand and observe for any undissolved solid.

- If the substance does not dissolve at room temperature, gentle warming can be applied to assess temperature effects on solubility.[8]
- A substance is considered soluble if it forms a clear solution with no visible particles.[7]



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Experimental Workflow for Solubility Testing.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity and purity of **2-Phenylglycine-d5**.

4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For **2-Phenylglycine-d5**, ^1H NMR and ^{13}C NMR would be informative. In the ^1H NMR spectrum, the signals corresponding to the phenyl protons will be absent due to deuteration. The remaining signals for the alpha-proton and the amine protons would be observed.

Methodology: ^1H NMR Spectroscopy

- Sample Preparation:
 - Dissolve a small amount of **2-Phenylglycine-d5** in a suitable deuterated solvent (e.g., D_2O with a pH adjustment or DMSO-d_6).
 - Transfer the solution to an NMR tube.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum on a calibrated NMR spectrometer.
 - Process the data (Fourier transformation, phase correction, and baseline correction).
- Analysis:
 - Integrate the signals to determine the relative number of protons.
 - Analyze the chemical shifts and coupling patterns to confirm the structure.

4.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The spectrum of **2-Phenylglycine-d5** is expected to show characteristic absorptions for the carboxylic acid, amine, and aromatic ring C-D bonds.

Methodology: KBr Pellet Method

- Sample Preparation:
 - Mix a small amount of **2-Phenylglycine-d5** powder with dry potassium bromide (KBr).
 - Grind the mixture to a fine powder.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Obtain a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the FTIR spectrum.
- Analysis:
 - Identify the characteristic absorption bands corresponding to the functional groups.

4.3.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and isotopic labeling.

Methodology: Electrospray Ionization (ESI-MS)

- Sample Preparation:
 - Prepare a dilute solution of **2-Phenylglycine-d5** in a suitable solvent (e.g., methanol/water).
- Data Acquisition:
 - Infuse the sample solution into the ESI source of the mass spectrometer.
 - Acquire the mass spectrum in either positive or negative ion mode.
- Analysis:

- Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. The presence of the deuterated compound will be evident from the increased mass compared to its non-deuterated counterpart.

Conclusion

This technical guide has summarized the known physical characteristics of **2-Phenylglycine-d5** powder and provided detailed, standardized protocols for their experimental determination. While specific quantitative data for the deuterated compound is limited, the provided methodologies will enable researchers to accurately characterize their samples. The use of the described spectroscopic techniques is highly recommended to confirm the identity and purity of the material before its use in sensitive applications such as drug development and metabolic research.

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